

# Spectroscopic Analysis of 4-Ethylpyridazin-3(2H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethylpyridazin-3(2H)-one

Cat. No.: B567845

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Introduction: **4-Ethylpyridazin-3(2H)-one** is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new synthetic methodologies. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Ethylpyridazin-3(2H)-one**, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of **4-Ethylpyridazin-3(2H)-one** and typical values for similar compounds. Actual experimental data may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11.0 - 13.0	br s	-	N-H
~7.5 - 7.7	d	~2-3	H-6
~6.8 - 7.0	d	~2-3	H-5
~2.5 - 2.7	q	~7-8	-CH <sub>2</sub> -
~1.1 - 1.3	t	~7-8	-CH <sub>3</sub>

**<sup>13</sup>C NMR (Carbon-13 NMR) Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~160 - 165	C=O (C-3)
~140 - 145	C-4
~135 - 140	C-6
~125 - 130	C-5
~20 - 25	-CH <sub>2</sub> -
~12 - 16	-CH <sub>3</sub>

**Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 2800	Broad	N-H stretch
3100 - 3000	Medium	C-H stretch (aromatic)
2975 - 2850	Medium	C-H stretch (aliphatic)
1680 - 1640	Strong	C=O stretch (amide)
1600 - 1450	Medium-Strong	C=C and C=N stretching
1470 - 1430	Medium	CH <sub>2</sub> bend
1380 - 1365	Medium	CH <sub>3</sub> bend

## Mass Spectrometry (MS)

m/z	Interpretation
124	[M] <sup>+</sup> (Molecular Ion)
109	[M - CH <sub>3</sub> ] <sup>+</sup>
96	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
95	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
68	[Pyridazinone ring fragment] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **4-Ethylpyridazin-3(2H)-one** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.[1][2]
- The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD) in a clean, dry vial.[1][2][3] The choice of solvent depends on the solubility of the compound.[4][5]

- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- If any particulate matter is present, filter the solution using a pipette with a cotton or glass wool plug before transferring it to the NMR tube.[2][3]
- Transfer the clear solution into a clean, dry 5 mm NMR tube.[3]
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ( $\delta = 0.00$  ppm), although referencing to the residual solvent peak is also common.[1][6]

## 2. Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.[3]
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[5][7]
- The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

## 3. Data Processing:

- The acquired FID is Fourier transformed to generate the NMR spectrum.
- The spectrum is phased, and the baseline is corrected.
- The chemical shifts of the signals are referenced to TMS or the residual solvent peak.
- The integrals of the peaks in the  $^1\text{H}$  NMR spectrum are determined to establish the relative ratios of the different types of protons.

- The multiplicities (singlet, doublet, triplet, etc.) and coupling constants ( $J$  values) are measured to determine the connectivity of the protons.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of **4-Ethylpyridazin-3(2H)-one** in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[8\]](#)
- Place one or two drops of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[\[8\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[8\]](#)

### 2. Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.[\[8\]](#)
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum by passing a beam of infrared light through the sample.[\[9\]](#) The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.[\[9\]](#)
- The spectrum is typically recorded in the mid-infrared region, from 4000 to 400  $\text{cm}^{-1}$ .[\[10\]](#)

### 3. Data Analysis:

- The spectrum is plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- The characteristic absorption bands are identified and correlated with the presence of specific functional groups in the molecule using correlation tables.[\[11\]](#)

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- A dilute solution of **4-Ethylpyridazin-3(2H)-one** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[\[12\]](#)

## 2. Ionization (Electron Ionization - EI):

- Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.[\[13\]](#)[\[14\]](#)
- In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[\[13\]](#)[\[15\]](#)
- This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).[\[15\]](#)
- The high energy of the electrons also causes the molecular ion to fragment into smaller, characteristic ions.[\[15\]](#)[\[16\]](#)

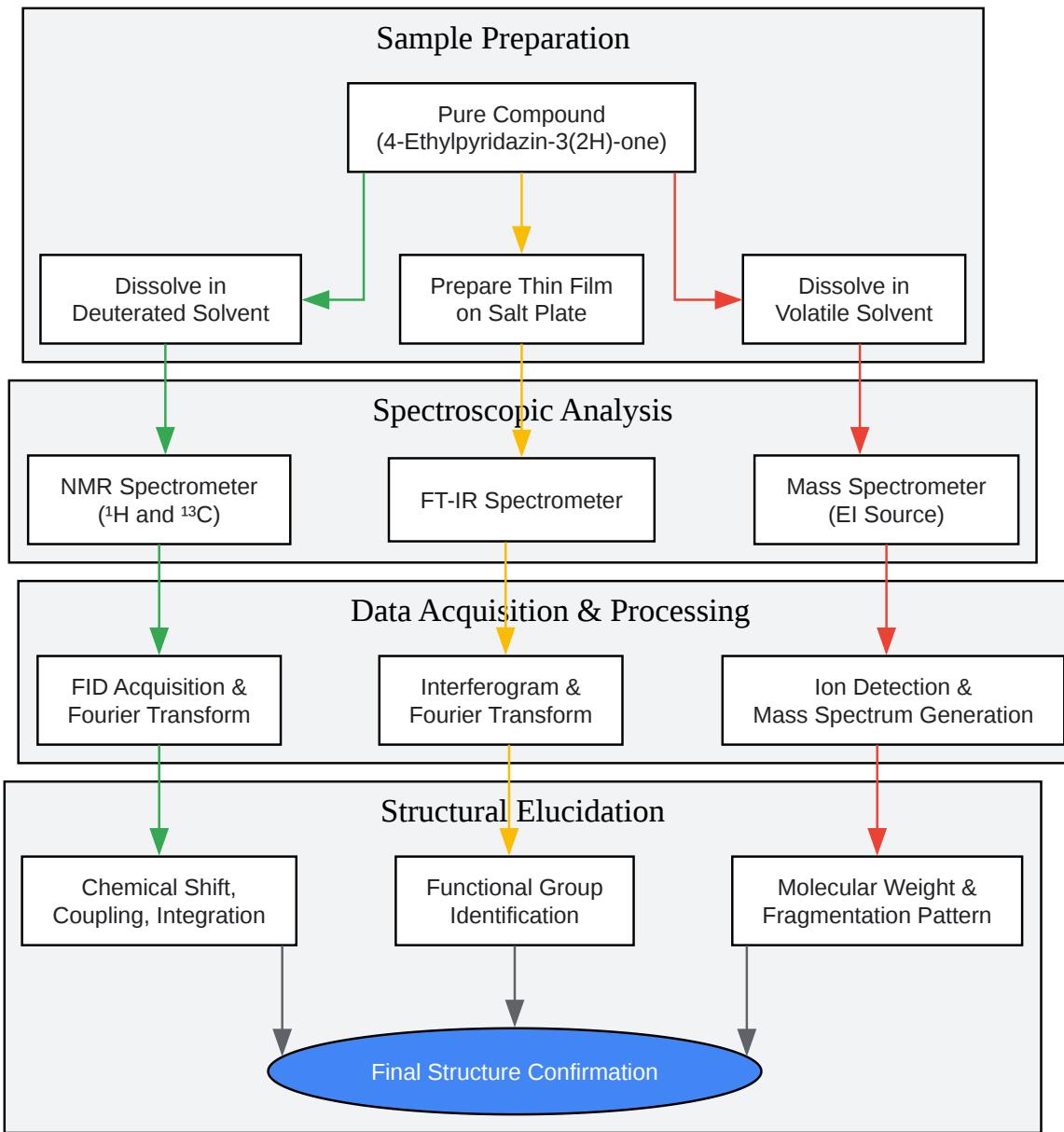
## 3. Mass Analysis and Detection:

- The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).[\[17\]](#)[\[18\]](#)
- A detector measures the abundance of each ion at a specific m/z value.[\[17\]](#)

## 4. Data Analysis:

- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
- The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.[\[16\]](#)
- The fragmentation pattern provides valuable information about the structure of the molecule.[\[16\]](#)[\[18\]](#)

# Visualization of Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of a novel organic compound.

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